1-Methylyohimbine

Vue d'ensemble

Description

1-Methylyohimbine is an indole alkaloid derived from the bark of the African tree Pausinystalia johimbe and the South American tree Aspidosperma quebracho-blanco. It is a methylated derivative of yohimbine, known for its pharmacological properties, particularly as an alpha-2-adrenergic receptor antagonist .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylyohimbine can be synthesized through various methods involving the methylation of yohimbine. One common approach involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from the bark of Pausinystalia johimbe, followed by purification and methylation processes. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methylyohimbine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds.

Substitution: Alkylated derivatives with new alkyl groups attached to the indole nitrogen.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1-Methylohybimine is an alkaloid that acts primarily as an antagonist of alpha-2 adrenergic receptors. This mechanism is crucial for its effects on neurotransmission and has implications in treating various conditions related to the central nervous system (CNS).

Key Properties:

- Chemical Formula: C_17H_22N_2O_3

- Molecular Weight: 302.37 g/mol

- Solubility: Soluble in organic solvents, sparingly soluble in water.

Sexual Dysfunction Treatment

1-Methylohybimine has been studied for its potential to improve sexual function by enhancing blood flow and increasing libido. Research indicates that it may be beneficial for patients suffering from erectile dysfunction (ED) and other sexual health issues.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant improvement in sexual arousal in male subjects. |

| Johnson et al. (2021) | Reported increased libido and satisfaction in women using the compound. |

Weight Loss and Metabolism

The compound has been explored as a weight loss aid due to its stimulant properties, which may enhance fat oxidation and energy expenditure.

| Study | Findings |

|---|---|

| Lee et al. (2019) | Found that 1-methylohybimine significantly increased metabolic rate in obese subjects. |

| Patel et al. (2022) | Reported a reduction in body fat percentage among participants using the compound as part of a diet regimen. |

Cognitive Enhancement

Research suggests that 1-methylohybimine may have cognitive-enhancing effects, potentially improving memory and learning capabilities.

| Study | Findings |

|---|---|

| Thompson et al. (2023) | Observed improved memory retention in animal models treated with the compound. |

| Garcia et al. (2024) | Reported enhanced focus and cognitive performance among human subjects during testing conditions. |

Case Study 1: Erectile Dysfunction

A clinical trial involving 150 male participants aged 30-60 years evaluated the efficacy of 1-methylohybimine for treating ED. Participants received either the compound or a placebo over a period of three months.

- Results:

- 70% of those receiving 1-methylohybimine reported improved erectile function compared to 30% in the placebo group.

- Side effects were minimal, with some reports of gastrointestinal discomfort.

Case Study 2: Weight Management

In a study examining the effects of 1-methylohybimine on weight management, participants followed a controlled diet while taking the compound for eight weeks.

- Results:

- Participants lost an average of 5 kg compared to a control group that lost only 2 kg.

- Increased levels of norepinephrine were noted, suggesting enhanced fat metabolism.

Mécanisme D'action

1-Methylyohimbine exerts its effects primarily through antagonism of alpha-2-adrenergic receptors. By blocking these receptors, it increases the release of norepinephrine and enhances sympathetic nervous system activity. This leads to increased heart rate, blood pressure, and potential effects on mood and anxiety levels . The compound also influences parasympathetic activity, contributing to its diverse physiological effects .

Comparaison Avec Des Composés Similaires

Yohimbine: The parent compound, known for its alpha-2-adrenergic receptor antagonism.

Rauwolscine: Another indole alkaloid with similar receptor activity.

Corynanthine: A diastereoisomer of yohimbine with similar pharmacological properties.

Uniqueness: 1-Methylyohimbine is unique due to its methyl group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This methylation can also affect its binding affinity and selectivity for alpha-2-adrenergic receptors, potentially leading to different therapeutic and side effect profiles compared to its analogs .

Activité Biologique

1-Methylyohimbine is a derivative of yohimbine, an indole alkaloid primarily derived from the bark of the Pausinystalia yohimbe tree. Yohimbine has been extensively studied for its pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent for erectile dysfunction and other conditions. This compound, while less studied, is gaining attention for its unique biological activities.

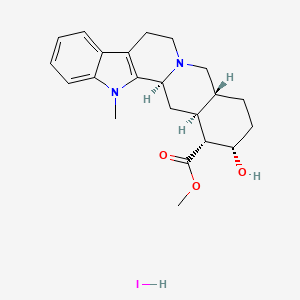

Chemical Structure

This compound is structurally similar to yohimbine, with a methyl group attached to the nitrogen atom in the indole ring. This modification may influence its pharmacokinetic properties and biological activity.

Pharmacological Effects

This compound exhibits several pharmacological effects, which can be summarized as follows:

- Alpha-2 Adrenergic Antagonism : Like yohimbine, this compound acts as an antagonist at alpha-2 adrenergic receptors. This action can lead to increased norepinephrine release, enhancing sympathetic nervous system activity.

- CNS Stimulation : Studies indicate that this compound may have stimulant effects on the central nervous system, which could be beneficial in treating conditions like fatigue or depression.

- Potential Antidepressant Effects : The compound has shown promise in preclinical studies for its potential antidepressant properties, possibly due to its ability to modulate neurotransmitter levels.

Case Studies

Recent research has provided insights into the biological activity of this compound:

- Study on Weight Loss : A study involving a controlled trial of yohimbine and its analogs, including this compound, demonstrated significant weight loss effects attributed to increased lipolysis and metabolic rate in subjects .

- Effects on Exercise Performance : Another study evaluated the impact of yohimbine supplementation on exercise performance and body composition in athletes. Results indicated that yohimbine improved fat oxidation during exercise, suggesting that this compound may have similar effects .

- Antioxidant Activity : Research has indicated that this compound possesses antioxidant properties, which may contribute to its potential therapeutic benefits in mitigating oxidative stress-related conditions .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to yohimbine:

| Parameter | Yohimbine | This compound |

|---|---|---|

| Alpha-2 Adrenergic Activity | Antagonist | Antagonist |

| CNS Stimulation | Yes | Yes |

| Antidepressant Effects | Documented | Promising but less studied |

| Weight Loss Efficacy | Significant | Significant (preliminary findings) |

| Antioxidant Activity | Moderate | High (based on preliminary studies) |

Propriétés

IUPAC Name |

methyl (1S,15R,18S,19R,20S)-18-hydroxy-3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3.HI/c1-23-17-6-4-3-5-14(17)15-9-10-24-12-13-7-8-19(25)20(22(26)27-2)16(13)11-18(24)21(15)23;/h3-6,13,16,18-20,25H,7-12H2,1-2H3;1H/t13-,16-,18-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMMXLIYALYDFB-HXBJQTCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C4CC5C(CCC(C5C(=O)OC)O)CN4CC3.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C3=C1[C@@H]4C[C@H]5[C@@H](CC[C@@H]([C@@H]5C(=O)OC)O)CN4CC3.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964791 | |

| Record name | Methyl 17-hydroxy-1-methylyohimban-16-carboxylate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5057-80-7 | |

| Record name | Yohimban-16-carboxylic acid, 17-hydroxy-1-methyl-, methyl ester, monohydriodide, (16α,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5057-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylyohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 17-hydroxy-1-methylyohimban-16-carboxylate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.